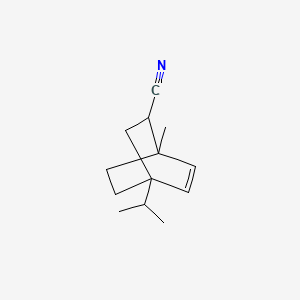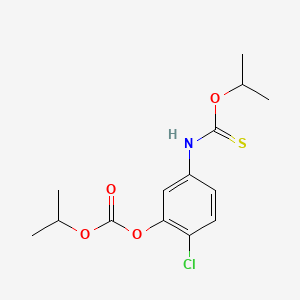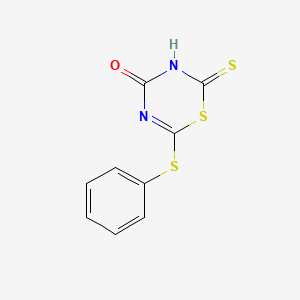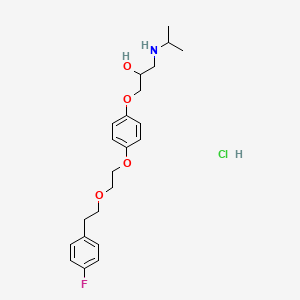
Einecs 240-143-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 240-143-8, also known as benzyl alcohol, is a colorless liquid with a mild pleasant aromatic odor. It is a naturally occurring compound found in many essential oils, including jasmine, hyacinth, and ylang-ylang. Benzyl alcohol is widely used in various industries due to its versatile properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl alcohol can be synthesized through several methods:
Hydrolysis of benzyl chloride: This method involves the reaction of benzyl chloride with water in the presence of a base such as sodium hydroxide.
Reduction of benzaldehyde: Benzaldehyde can be reduced to benzyl alcohol using reducing agents like sodium borohydride or catalytic hydrogenation.
Grignard reaction: Benzyl alcohol can be prepared by reacting phenylmagnesium bromide with formaldehyde, followed by hydrolysis.
Industrial Production Methods
Industrially, benzyl alcohol is produced primarily through the hydrolysis of benzyl chloride. This method is preferred due to its cost-effectiveness and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl alcohol undergoes various chemical reactions, including:
Oxidation: Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: It reacts with carboxylic acids to form esters, such as benzyl acetate, in the presence of acid catalysts.
Substitution: Benzyl alcohol can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.
Esterification: Carboxylic acids and acid catalysts like sulfuric acid or hydrochloric acid.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Esterification: Benzyl acetate, benzyl benzoate.
Substitution: Benzyl chloride, benzyl bromide.
Aplicaciones Científicas De Investigación
Benzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for inks, paints, lacquers, and epoxy resin coatings. It is also used in the synthesis of various organic compounds.
Biology: Benzyl alcohol is used as a preservative in many injectable pharmaceutical formulations due to its antimicrobial properties.
Medicine: It is used as a local anesthetic and in the treatment of lice infestations.
Industry: Benzyl alcohol is used in the manufacture of perfumes, flavors, and as a dye solvent.
Mecanismo De Acción
Benzyl alcohol exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Local Anesthetic Action: It blocks the sodium channels in nerve cells, preventing the initiation and transmission of nerve impulses, thereby providing a numbing effect.
Comparación Con Compuestos Similares
Benzyl alcohol can be compared with other similar compounds such as:
Phenethyl alcohol: Similar in structure but has an additional ethyl group. It is also used as a preservative and fragrance ingredient.
Benzaldehyde: An oxidation product of benzyl alcohol, used in flavorings and fragrances.
Benzoic acid: Another oxidation product, widely used as a food preservative.
Uniqueness
Benzyl alcohol is unique due to its combination of solvent properties, antimicrobial activity, and use as a local anesthetic. Its versatility makes it valuable in various fields, from industrial applications to pharmaceuticals.
Propiedades
Número CAS |
16011-05-5 |
|---|---|
Fórmula molecular |
C12H23N3O7 |
Peso molecular |
321.33 g/mol |
Nombre IUPAC |
(2S)-2-acetamidopentanedioic acid;(2S)-2,5-diaminopentanoic acid |
InChI |
InChI=1S/C7H11NO5.C5H12N2O2/c1-4(9)8-5(7(12)13)2-3-6(10)11;6-3-1-2-4(7)5(8)9/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);4H,1-3,6-7H2,(H,8,9)/t5-;4-/m00/s1 |
Clave InChI |
BCHLFZRKERUPPF-VDQHJUMDSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |
SMILES canónico |
CC(=O)NC(CCC(=O)O)C(=O)O.C(CC(C(=O)O)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


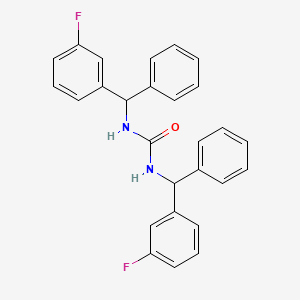
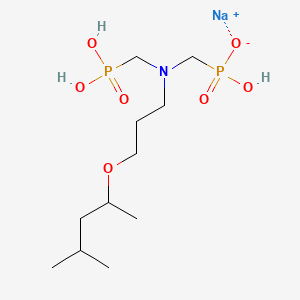


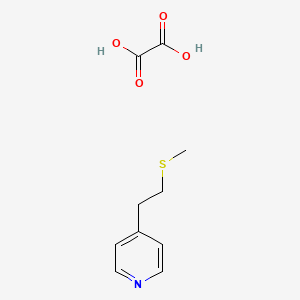
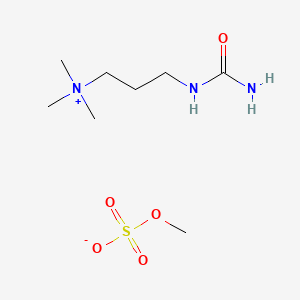
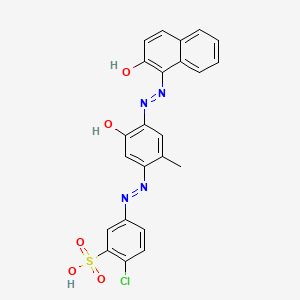
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
